molecular formula C16H13BrCl2N2O3 B11530462 N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide

N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B11530462
M. Wt: 432.1 g/mol
InChI Key: XYONSQRKQDYZBV-DNTJNYDQSA-N
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Description

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and aldehydes.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethoxy and hydroxy groups, contributes to its versatility in forming complexes and participating in various reactions.

Properties

Molecular Formula

C16H13BrCl2N2O3

Molecular Weight

432.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,4-dichlorobenzamide

InChI

InChI=1S/C16H13BrCl2N2O3/c1-2-24-14-6-10(17)5-9(15(14)22)8-20-21-16(23)12-4-3-11(18)7-13(12)19/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+

InChI Key

XYONSQRKQDYZBV-DNTJNYDQSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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